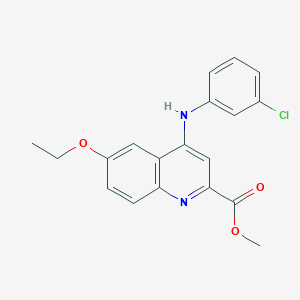

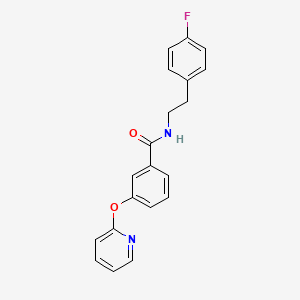

![molecular formula C11H17NO3 B2489263 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethylester, (1S,4R)- CAS No. 204913-00-8](/img/structure/B2489263.png)

2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethylester, (1S,4R)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of azabicyclo compounds, including structures similar to "2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethylester, (1S,4R)-", involves complex synthetic routes that have been explored in various studies. For instance, Kubyshkin et al. (2007) demonstrated a six-step synthesis of a rigid non-chiral analogue of 2-aminoadipic acid from dimethyl-meso-2,5-dibromohexanedioate, showcasing the intricate processes involved in synthesizing azabicyclo compounds (Kubyshkin, Mikhailiuk, & Komarov, 2007).

Molecular Structure Analysis

The molecular structure of azabicyclo compounds is characterized by their bicyclic framework, which imparts unique stereochemical and conformational properties. These structures are of interest for their potential in medicinal chemistry, as highlighted by Napolitano et al. (2010), who investigated the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid to explore its utility as a building block (Napolitano et al., 2010).

Chemical Reactions and Properties

Azabicyclo compounds undergo various chemical reactions due to their reactive centers. Chiba et al. (1985) described a synthesis of the basic skeleton of penicillins, highlighting the diverse reactivity of these compounds. This synthesis underscores the versatility of azabicyclo compounds in chemical transformations (Chiba, Sakaki, Takahashi, & Kaneko, 1985).

Applications De Recherche Scientifique

Asymmetric Synthesis

Derivatives of 2-azabicyclo[2.2.1]heptane are synthesized using Aza-Diels-Alder reactions, showing the potential of these compounds in asymmetric synthesis, particularly in the formation of cycloadducts from chiral iminium ions and cyclopentadiene (Waldmann & Braun, 1991).

Synthesis of Analogues

The compound serves as a basis for synthesizing analogues like 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, which parallels 2-aminoadipic acid. This demonstrates its role in creating structurally unique and rigid non-chiral compounds (Kubyshkin et al., 2007).

Medicinal Chemistry

2-azabicyclo[2.2.1]heptane derivatives have been explored for their applications in medicinal chemistry. They are considered potential modules for modulating the properties of drug candidates and introducing intellectual properties (Kou et al., 2017).

Conformational Analysis

The synthesis of glutamic acid analogues from 2-azabicyclo[2.2.1]heptane highlights its utility in conformational analysis and the creation of constrained amino acids (Hart & Rapoport, 1999).

Novel Routes for Synthesis

The compound is used in the development of new routes for synthesizing enantiomerically pure analogues, showcasing its versatility in creating various conformationally constrained proline analogues (Buñuel et al., 2001).

Production of Enantiopure Analogues

2-azabicyclo[2.2.1]heptane-1-carboxylic acids are used for producing enantiopure analogues of 3-hydroxyproline, illustrating its significance in synthesizing novel restricted analogues of existing compounds (Avenoza et al., 2002).

Functional Diversity

The compound provides a platform for functional diversity, exemplified by the synthesis of C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, which are considered as analogues for FDA-approved drugs like baclofen and pregabalin (Garsi et al., 2022).

Rigid Dipeptide Mimetics

The compound's derivatives are used in the synthesis of rigid dipeptide mimetics, demonstrating its role in creating structurally diverse and stereochemically complex molecules (Mulzer et al., 2000).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-5-4-7(6-8)9(12)13/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKYCLQDFDRUQJ-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC(C2)C1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H]2CC[C@H](C2)C1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-tert-butyl-4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2489181.png)

![2-[1-(4-Ethoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2489184.png)

![1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2489185.png)

![Oxazolo[4,5-B]pyridine-2-thiol](/img/structure/B2489188.png)

![2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2489190.png)

![5-(2-Methoxy-5-methyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2489193.png)

![2,6-difluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2489198.png)

![6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2489200.png)

![5-Cyclopentylsulfanyl-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2489201.png)